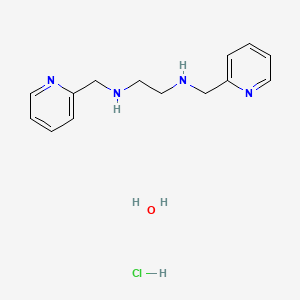
3-Isoquinolinecarboxylicacid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, 1,1-dimethylethyl ester, (S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isoquinolinecarboxylicacid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, 1,1-dimethylethyl ester, (S)-(9CI) is a compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure and properties make it an intriguing subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylicacid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, 1,1-dimethylethyl ester typically involves several steps. One common route starts with the precursor 6,7-dimethoxyisoquinoline, which undergoes several modifications:
Reduction: : The isoquinoline ring is reduced to the tetrahydro form using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Esterification: : The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a catalyst like sulfuric acid (H2SO4).
Functional Group Protection/Deprotection: : Protective groups may be added and later removed to facilitate specific reactions.
Industrial Production Methods
In an industrial setting, these synthetic routes are optimized for scale, cost, and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process, ensuring consistency and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, possibly converting the tetrahydroisoquinoline ring back to the isoquinoline form.
Reduction: : Further reduction can modify other functional groups within the molecule.
Substitution: : Various substitution reactions, particularly electrophilic and nucleophilic substitutions, can be performed at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts for Esterification: : Sulfuric acid (H2SO4), dicyclohexylcarbodiimide (DCC)
Major Products Formed
Oxidation Products: : Isoquinoline derivatives
Reduction Products: : Modified tetrahydroisoquinolines
Substitution Products: : Various functionalized isoquinoline compounds
科学的研究の応用
Chemistry
Synthetic Intermediate: : Used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Catalyst Precursor: : Its structure allows it to serve as a precursor for catalytic species used in organic synthesis.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, providing insight into enzyme function and potential therapeutic applications.
Biological Probes: : Used in biochemical assays to study cellular pathways and mechanisms.
Medicine
Drug Development: : Investigated for potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Pharmacological Studies: : Helps in understanding the interaction between drugs and their targets.
Industry
Chemical Industry: : Employed in the production of various chemical intermediates.
Pharmaceutical Industry: : Used in the development of new drugs and therapeutic agents.
作用機序
The compound's mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, disrupting their normal function. It may inhibit enzyme activity or block receptor binding, leading to altered cellular responses. The pathways involved can vary depending on the biological context and the specific application being studied.
類似化合物との比較
Comparison with Other Compounds
When compared to other isoquinoline derivatives, 3-Isoquinolinecarboxylicacid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, 1,1-dimethylethyl ester stands out due to its unique ester group and tetrahydroisoquinoline core. This combination of features can lead to distinctive chemical behavior and biological activity.
List of Similar Compounds
Isoquinoline
6,7-Dimethoxyisoquinoline
Tetrahydroisoquinoline derivatives
1,2,3,4-Tetrahydro-6,7-dimethoxyisoquinoline
3-Isoquinolinecarboxylicacid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, 1,1-dimethylethyl ester thus embodies a versatile and fascinating chemical entity with wide-ranging implications for research and industry. It’s like being the unexpected guest who brings both compelling stories and unique skills to the table.
特性
IUPAC Name |
1-tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)14-10-8-13(21-5)12(20-4)7-9(10)6-11(17-14)15(18)19/h7-8,11,14,17H,6H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXOCLXQXWMPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C2=CC(=C(C=C2CC(N1)C(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-[4-[4-[4-(4-carboxyphenyl)phenyl]-N-[4-[4-(4-carboxyphenyl)phenyl]phenyl]anilino]phenyl]phenyl]benzoic acid](/img/structure/B8234733.png)
![4-Bromo-7-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B8234741.png)
![Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B8234748.png)








![1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B8234829.png)
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B8234836.png)

